

# Cephalomannine CAS number and chemical identifiers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cephalomannine

Cat. No.: B1668392

[Get Quote](#)

An In-depth Technical Guide to **Cephalomannine**: Chemical Identifiers, Biological Activity, and Experimental Protocols

For researchers, scientists, and drug development professionals, a comprehensive understanding of promising therapeutic compounds is paramount. **Cephalomannine**, a natural taxane diterpenoid, has garnered significant interest for its antineoplastic properties. This technical guide provides a detailed overview of **Cephalomannine**, focusing on its chemical identifiers, quantitative biological data, relevant experimental protocols, and its role in key signaling pathways.

## Chemical Identifiers

**Cephalomannine** is structurally related to the well-known chemotherapy agent Paclitaxel and is often found in the same natural sources, such as the yew tree (*Taxus* species).<sup>[1][2]</sup> Precise identification of this compound is crucial for research and development. The following table summarizes its key chemical identifiers.

Identifier Type	Value	Source
CAS Number	71610-00-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
PubChem CID	6436208	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Formula	C45H53NO14	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	831.9 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>
IUPAC Name	[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[ <i>(E)</i> -2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0 <sup>3,10</sup> .0 <sup>4,7</sup> ]heptadec-13-en-2-yl] benzoate	<a href="#">[3]</a>
InChI	InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1	<a href="#">[3]</a> <a href="#">[5]</a>
InChIKey	DBXFAPJCZABTDR-WBYYIXQISA-N	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a>
SMILES	C/C=C(\C)/C(=O)N--INVALID-LINK----INVALID-LINK--OC(=O)C)O)(C(=O)--INVALID-	<a href="#">[3]</a>

LINK--

C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O">C@HO

Synonyms

Taxol B, NSC-318735

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)

## Quantitative Data: In Vitro Anticancer Activity

**Cephalomannine** has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **Cephalomannine** in different human lung cancer cell lines under normoxic conditions.

Cell Line	Cancer Type	IC <sub>50</sub> (μM)
H460	Non-small cell lung cancer	0.18
A549	Non-small cell lung cancer	0.20
H1299	Non-small cell lung cancer	0.37

Data sourced from MedChemExpress product information sheet.[\[9\]](#)

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Cephalomannine**'s anticancer effects. These are representative protocols and may require optimization for specific experimental conditions.

### Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of **Cephalomannine** on cancer cell lines.

Materials:

- Cancer cell line of interest

- Complete culture medium
- **Cephalomannine** stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)

#### Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- **Compound Treatment:** Prepare serial dilutions of **Cephalomannine** in complete culture medium. Remove the existing medium from the wells and add 100  $\mu$ L of the **Cephalomannine** dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest **Cephalomannine** concentration).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C.
- **MTT Addition:** Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC<sub>50</sub> value.

## Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to **Cephalomannine** treatment using propidium iodide (PI) staining.

Materials:

- Cancer cell line of interest
- Complete culture medium
- **Cephalomannine** stock solution (in DMSO)
- 6-well plates
- PBS
- Trypsin-EDTA
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of **Cephalomannine** or vehicle control for 24-48 hours.
- **Cell Harvesting:** Harvest the cells by trypsinization, and collect the cell suspension.
- **Fixation:** Wash the cells with ice-cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
- **Staining:** Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

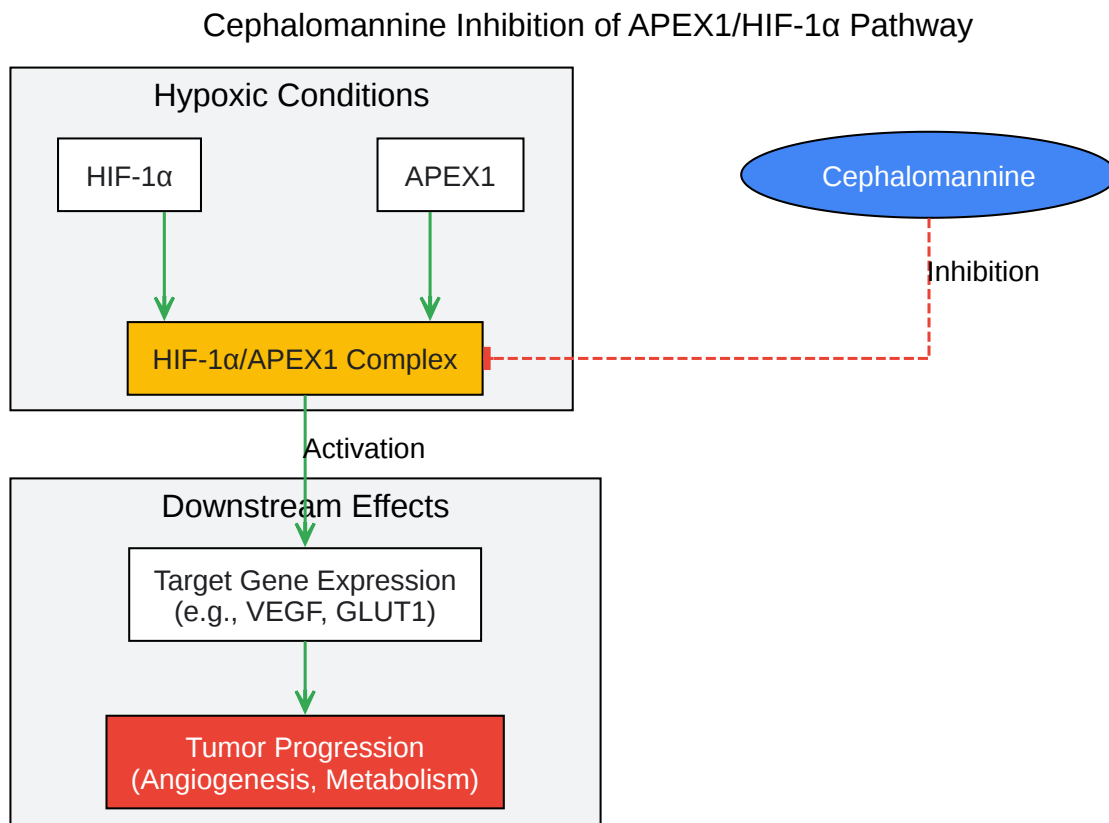
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## Signaling Pathways and Mechanisms of Action

**Cephalomannine** exerts its anticancer effects through various mechanisms, including the disruption of microtubule dynamics and the modulation of key signaling pathways.

### Inhibition of the APEX1/HIF-1 $\alpha$ Signaling Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1 $\alpha$ ) is stabilized and promotes tumor progression. Apurinic/apyrimidinic endonuclease-1 (APEX1) is a protein that interacts with and enhances the activity of HIF-1 $\alpha$ . **Cephalomannine** has been shown to inhibit the interaction between APEX1 and HIF-1 $\alpha$  in lung cancer cells.<sup>[9]</sup> This disruption leads to a downstream reduction in the expression of HIF-1 $\alpha$  target genes involved in angiogenesis, cell survival, and metabolism.



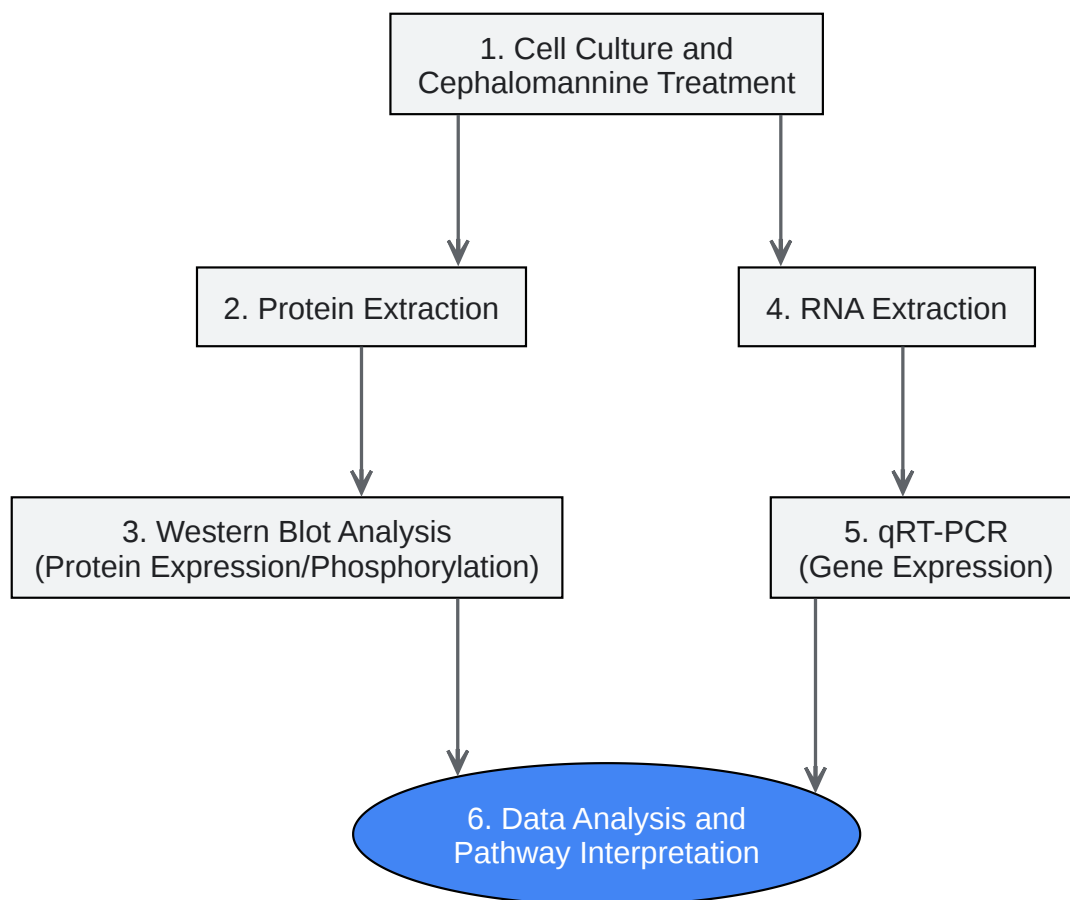
[Click to download full resolution via product page](#)

Caption: **Cephalomannine** inhibits the APEX1/HIF-1 $\alpha$  interaction.

## Experimental Workflow for Investigating Signaling Pathways

A typical workflow to investigate the effect of **Cephalomannine** on a signaling pathway involves a series of molecular biology techniques.

## Experimental Workflow for Signaling Pathway Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for analyzing **Cephalomannine**'s effect on signaling.

In conclusion, **Cephalomannine** is a promising natural product with well-defined chemical properties and significant anticancer activity. Its mechanism of action involves the modulation of critical signaling pathways, making it a valuable subject for further research and potential drug development. The information and protocols provided in this guide serve as a comprehensive resource for scientists working with this compound.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Cephalomannine | C<sub>45</sub>H<sub>53</sub>NO<sub>14</sub> | CID 6436208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 71610-00-9[Cephalomannine]- Acmec Biochemical [acmec.com.cn]
- 6. 头孢甘氨酸 ≥97% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cephalomannine | 71610-00-9 [chemicalbook.com]
- 8. goldbio.com [goldbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Cephalomannine CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668392#cephalomannine-cas-number-and-chemical-identifiers]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)